molecular formula C6H11FO5 B3062738 2-Deoxy-2-fluorohexopyranose CAS No. 38711-37-4

2-Deoxy-2-fluorohexopyranose

Cat. No.: B3062738
CAS No.: 38711-37-4
M. Wt: 182.15 g/mol
InChI Key: ZCXUVYAZINUVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fludeoxyglucose 18F is a radiopharmaceutical agent used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by the radioactive isotope fluorine-18. This compound is widely used in oncology, cardiology, and neurology to assess glucose metabolism in tissues, which is indicative of various physiological and pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose 18F involves the nucleophilic substitution reaction of mannose triflate with fluorine-18. The process begins with the production of fluorine-18 via the 18O(p,n)18F reaction in a cyclotron. The fluorine-18 is then reacted with mannose triflate in the presence of a base, typically potassium carbonate, and a phase transfer catalyst such as kryptofix 2.2.2. The reaction is carried out in an anhydrous acetonitrile solution at elevated temperatures .

Industrial Production Methods: Industrial production of fludeoxyglucose 18F follows a similar synthetic route but is optimized for large-scale production. Automated synthesis modules are used to ensure consistency, efficiency, and compliance with regulatory standards. The process involves the use of cassette-based systems that facilitate the synthesis, purification, and formulation of the final product. Quality control measures are implemented to ensure the radiochemical purity and specific activity of the compound .

Chemical Reactions Analysis

Types of Reactions: Fludeoxyglucose 18F primarily undergoes phosphorylation reactions in biological systems. It is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate, which is then trapped within cells due to the lack of further metabolism. This property makes it an effective tracer for imaging glucose metabolism .

Common Reagents and Conditions: The synthesis of fludeoxyglucose 18F involves reagents such as mannose triflate, potassium carbonate, kryptofix 2.2.2, and anhydrous acetonitrile. The reaction conditions typically include elevated temperatures and an anhydrous environment to facilitate the nucleophilic substitution reaction .

Major Products Formed: The major product formed from the synthesis of fludeoxyglucose 18F is fludeoxyglucose-6-phosphate, which is the phosphorylated form of the compound within biological systems. This product is crucial for PET imaging as it accumulates in tissues with high glucose metabolism .

Scientific Research Applications

Fludeoxyglucose 18F is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used to detect and monitor cancerous tumors by assessing their glucose metabolism. In cardiology, it helps evaluate myocardial viability and detect areas of ischemia. In neurology, it is used to identify regions of abnormal glucose metabolism associated with epilepsy and other neurological disorders .

Mechanism of Action

Fludeoxyglucose 18F acts as a glucose analog and is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate. Unlike glucose-6-phosphate, fludeoxyglucose-6-phosphate is not further metabolized, leading to its accumulation within the cell. This accumulation allows for the visualization of glucose metabolism in tissues using PET imaging .

Comparison with Similar Compounds

Fludeoxyglucose 18F is unique among radiopharmaceuticals due to its specific use in PET imaging to assess glucose metabolism. Similar compounds include other radiolabeled glucose analogs such as fluorothymidine 18F and fluoromisonidazole 18F. these compounds are used for different imaging purposes, such as assessing cell proliferation and hypoxia, respectively. Fludeoxyglucose 18F remains the gold standard for imaging glucose metabolism due to its high specificity and effectiveness .

Properties

IUPAC Name

3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXUVYAZINUVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311234, DTXSID60869453
Record name SBB070740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-2-fluorohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38711-37-4
Record name NSC240588
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB070740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2-fluorohexopyranose
Reactant of Route 2
2-Deoxy-2-fluorohexopyranose
Reactant of Route 3
2-Deoxy-2-fluorohexopyranose
Reactant of Route 4
2-Deoxy-2-fluorohexopyranose
Reactant of Route 5
2-Deoxy-2-fluorohexopyranose
Reactant of Route 6
2-Deoxy-2-fluorohexopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.